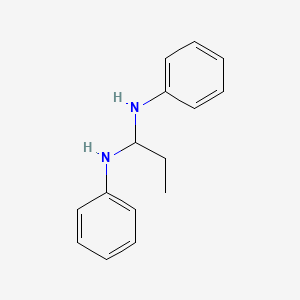
1-N,1-N'-diphenylpropane-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,1-N’-Diphenylpropane-1,1-diamine is an organic compound with the molecular formula C15H18N2. It is characterized by the presence of two phenyl groups attached to a propane backbone with two amine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N,1-N’-Diphenylpropane-1,1-diamine can be synthesized through several methods. One common approach involves the reaction of chalcone with hydrazine hydrate, followed by N-N cleavage . This method is often used to prepare highly substituted derivatives of the compound.
Industrial Production Methods: In industrial settings, the production of 1-N,1-N’-diphenylpropane-1,1-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-N,1-N’-Diphenylpropane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives with different degrees of hydrogenation.
Scientific Research Applications
1-N,1-N’-Diphenylpropane-1,1-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-N,1-N’-diphenylpropane-1,1-diamine involves its interaction with specific molecular targets and pathways. For instance, its estrogenic activity is mediated through binding to estrogen receptors, influencing gene expression and cellular responses . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative processes .
Comparison with Similar Compounds
1,3-Diphenylpropane-1,3-diamine: This compound has a similar structure but differs in the position of the amine groups.
N,N’-Diphenyl-1,3-propanediamine: Another related compound with variations in the substitution pattern.
**
Properties
CAS No. |
33963-10-9 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-N,1-N'-diphenylpropane-1,1-diamine |
InChI |
InChI=1S/C15H18N2/c1-2-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,15-17H,2H2,1H3 |
InChI Key |
MNAOHADFSKNJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


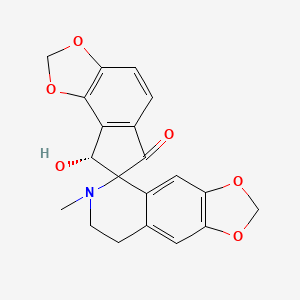


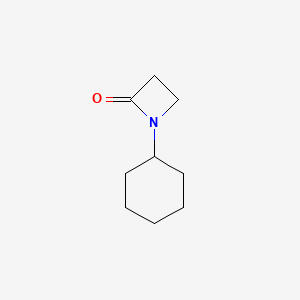


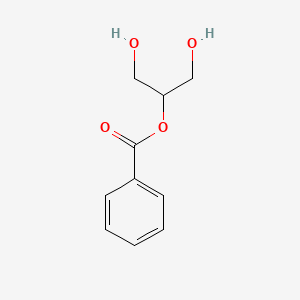

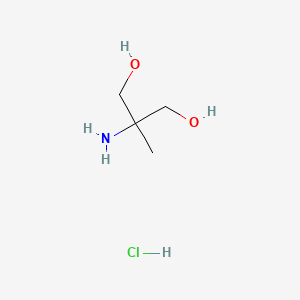
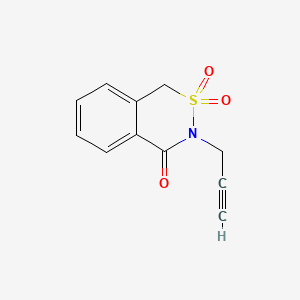
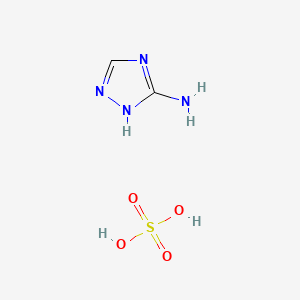
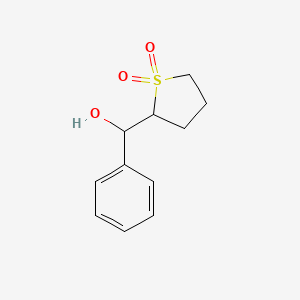
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)

